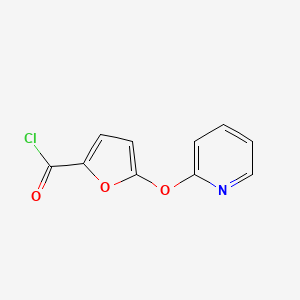

5-(Pyridin-2-yloxy)-2-furoyl chloride

Description

5-(Pyridin-2-yloxy)-2-furoyl chloride is an acyl chloride derivative featuring a pyridine ring substituted at the 2-position via an oxygen atom on the furan ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the formation of amides, esters, or other derivatives through nucleophilic acyl substitution reactions. The pyridine moiety introduces electron-withdrawing effects and aromatic stability, influencing reactivity and solubility compared to simpler acyl chlorides.

Properties

Molecular Formula |

C10H6ClNO3 |

|---|---|

Molecular Weight |

223.61 g/mol |

IUPAC Name |

5-pyridin-2-yloxyfuran-2-carbonyl chloride |

InChI |

InChI=1S/C10H6ClNO3/c11-10(13)7-4-5-9(14-7)15-8-3-1-2-6-12-8/h1-6H |

InChI Key |

WWBRCTPCFNXBCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(O2)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yloxy)-2-furoyl chloride typically involves the reaction of 5-hydroxy-2-furoic acid with pyridin-2-ol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the acyl chloride .

Industrial Production Methods

Industrial production of 5-(Pyridin-2-yloxy)-2-furoyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yloxy)-2-furoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation and reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydro

Biological Activity

5-(Pyridin-2-yloxy)-2-furoyl chloride is an organic compound that has gained attention due to its potential biological activities. This compound is characterized by a furoyl group linked to a pyridin-2-yloxy moiety, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

5-(Pyridin-2-yloxy)-2-furoyl chloride has the molecular formula and a molecular weight of 232.62 g/mol. The structure features a furan ring, which is known for its diverse biological activities, and a pyridine ring that may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.62 g/mol |

| CAS Number | 18526373 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds containing furan and pyridine moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of furan can inhibit bacterial growth, suggesting that 5-(Pyridin-2-yloxy)-2-furoyl chloride may also possess similar effects. The mechanism often involves interference with bacterial cell wall synthesis or function.

Antitumor Activity

The furoyl group is associated with various antitumor activities. Compounds derived from furan have been reported to exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that modifications in the furan structure can enhance the selectivity and potency against specific tumor types.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various furan derivatives, including those similar to 5-(Pyridin-2-yloxy)-2-furoyl chloride. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

- Cytotoxicity Against Cancer Cells : Research involving the synthesis of furoyl derivatives highlighted their potential as anticancer agents. One study reported that a related compound exhibited IC50 values below 20 µM against several cancer cell lines, indicating promising cytotoxicity .

The biological activity of 5-(Pyridin-2-yloxy)-2-furoyl chloride may be attributed to its ability to interact with specific molecular targets within cells. The presence of both the pyridine and furan rings enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular proteins or enzymes.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor by binding to active sites, disrupting normal cellular processes.

- DNA Interaction : Some studies suggest that furan derivatives can intercalate into DNA, leading to inhibition of replication and transcription in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 5-(Pyridin-2-yloxy)-2-furoyl chloride can be contextualized by comparing it to structurally related acyl chlorides. Key compounds for comparison include:

Table 1: Structural and Molecular Comparison

Key Reactivity Differences

Electronic Effects: The pyridin-2-yloxy group in 5-(Pyridin-2-yloxy)-2-furoyl chloride introduces electron-withdrawing effects via inductive and resonance interactions, enhancing electrophilicity at the carbonyl carbon compared to unsubstituted 2-furoyl chloride. This is analogous to the reactivity trends observed in 3-2-furylacryloyl chloride, which shows comparable reactivity to 2-furoyl chloride in nucleophilic substitutions .

Reaction Rates :

- Studies on cinnamoyl, furylacryloyl, and thienylacryloyl chlorides demonstrate that electron-withdrawing groups accelerate reactions with nucleophiles (e.g., anilines) by stabilizing the transition state . For example, the reactivity sequence cinnamoyl chloride > 3-2-furylacryloyl chloride > 3-2-thienylacryloyl chloride highlights the role of aromatic substituents in modulating reactivity.

- The pyridin-2-yloxy substituent is expected to follow similar trends, with reaction rates likely exceeding those of benzoyl chloride but lagging behind highly activated derivatives like nitro-substituted compounds .

Biological Activity: Furoyl chloride derivatives with aryl substitutions (e.g., 5-(2-Fluorophenyl)-2-furoyl chloride ) exhibit antibacterial activity, with MIC values ranging from 8.34–9.24 µM against pathogens like S. aureus and E. coli . In contrast, bulkier substituents (e.g., piperidin-1-ylmethyl in 5-(Piperidin-1-ylmethyl)-2-furoyl chloride ) may reduce membrane permeability, limiting antibacterial efficacy despite increased stability.

Research Implications and Limitations

- Synthetic Utility : The pyridin-2-yloxy group offers a balance between reactivity and stability, making 5-(Pyridin-2-yloxy)-2-furoyl chloride suitable for synthesizing bioactive molecules with improved pharmacokinetic profiles.

- Knowledge Gaps: Direct experimental data on this compound’s reactivity and biological activity are sparse. Further studies comparing its Hammett parameters (σ values) and in vivo efficacy are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.